molecular formula C19H16N4O3 B6141588 ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B6141588
M. Wt: 348.4 g/mol
InChI Key: WWFMQRPECATFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline derivatives are a class of nitrogen-containing heterocycles that have received significant attention due to their diverse pharmacological and biological properties . They show diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, one method involves the cyclocondensation of o-phenylenediamine with glyoxal .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be analyzed using various techniques. For example, the yield, melting point, and Rf value can be determined experimentally .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the activity of several signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In animal models, this compound has been found to have anti-tumor effects and to reduce inflammation in the lungs and liver. This compound has also been shown to have anti-microbial effects by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound has also been found to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several possible future directions for research on ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One area of interest is the development of this compound-based drugs for cancer treatment. Several studies have shown that this compound has potent anti-cancer effects, and further research is needed to optimize its use in clinical settings. Another area of interest is the development of this compound-based drugs for anti-inflammatory and anti-microbial applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves a multi-step process that starts with the reaction of 2-bromoaniline with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then condensed with ethyl cyanoacetate to form an intermediate compound, which is subsequently cyclized with ethyl oxalyl chloride to produce this compound. The overall yield of the synthesis process is around 25%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 2-amino-1-(2-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-12-8-4-3-7-11(12)21-16)23(17(15)20)13-9-5-6-10-14(13)24/h3-10,24H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMQRPECATFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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